DL-Glutamic acid gamma-anilide
Overview
Description
DL-Glutamic acid gamma-anilide is an organic compound belonging to the class of glutamine and derivatives. This compound is characterized by the presence of an amino group, a keto group, and a phenylamino group attached to a pentanoic acid backbone. It is a derivative of the amino acid lysine and has gained attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-oxo-5-(phenylamino)pentanoic acid is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .
Mode of Action
It’s suggested that the compound may interact with the enzyme and modulate its activity .
Biochemical Pathways
Given its target, it’s plausible that it may influence the leukotriene synthesis pathway, potentially altering the production of these inflammatory mediators .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential interaction with Leukotriene A-4 hydrolase, it might influence the levels of leukotrienes, thereby affecting inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Glutamic acid gamma-anilide typically involves the reaction of lysine derivatives with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: 25-30°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification steps: Such as crystallization or chromatography to isolate the pure compound
Quality control: To ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions
DL-Glutamic acid gamma-anilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Such as sodium borohydride or lithium aluminum hydride
Electrophiles: Such as alkyl halides or acyl chlorides
Major Products
Oxidation products: Oxo derivatives with modified functional groups
Reduction products: Hydroxy derivatives with reduced keto groups
Substitution products: Compounds with substituted amino groups
Scientific Research Applications
DL-Glutamic acid gamma-anilide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-oxopentanoic acid
- 2-Oxo-5-aminopentanoic acid
- Pentanoic acid, 5-oxo-5-(phenylamino)-
Uniqueness
DL-Glutamic acid gamma-anilide is unique due to its specific structural features, including the presence of both an amino group and a phenylamino group on the pentanoic acid backbone. This unique structure allows it to interact with biological systems in distinct ways, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-5-anilino-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRUJGOLBSEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407339 | |
Record name | DL-Glutamic acid gamma-anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-38-6 | |
Record name | DL-Glutamic acid gamma-anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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